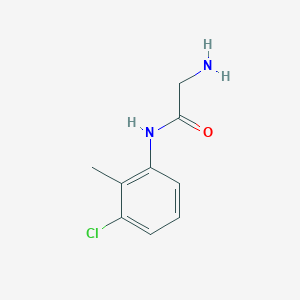

2-amino-N-(3-chloro-2-methylphenyl)acetamide

Description

2-amino-N-(3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and an acetamide moiety.

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-7(10)3-2-4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQHYOUXKZRHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-2-methylbenzoic acid.

Amidation: The carboxylic acid group of 3-chloro-2-methylbenzoic acid is converted to an amide using ammonia or an amine under appropriate conditions.

Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-amino-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure with a dimethyl substitution.

N-(2,6-Dimethylphenyl)chloroacetamide: Contains a chloroacetamide moiety with dimethyl substitution on the phenyl ring.

Uniqueness

2-amino-N-(3-chloro-2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl substitutions on the phenyl ring influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-amino-N-(3-chloro-2-methylphenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound's chemical structure can be described as follows:

- Chemical Formula : C10H12ClN2O

- Molecular Weight : 214.66 g/mol

- CAS Number : 1052545-13-7

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 12.5 µg/mL against various microbial strains, suggesting that this compound may also possess similar properties.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6 - 8 |

| Escherichia coli | 10 - 12 |

| Candida albicans | 8 - 10 |

Anti-Urease Activity

Inhibitory studies against jack bean urease (JBU) revealed that derivatives of this compound can act as potent anti-urease agents. The IC50 values for some synthesized derivatives were found to be significantly lower than standard thiourea, indicating a high level of efficacy.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.0019 ± 0.0011 |

| Standard Thiourea | 4.7455 ± 0.0545 |

Cytotoxicity

Cytotoxicity assays performed on various cancer cell lines have shown promising results. For example, the compound exhibited an IC50 value of approximately 23.4 µM against human leukemia cells, suggesting potential applications in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the chloro and methyl groups in enhancing antimicrobial properties. -

Cytotoxicity in Cancer Cells :

In another investigation, the cytotoxic effects of this compound were assessed using human cancer cell lines (e.g., CEM and MCF-7). The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in treated cells, marking it as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.